molecular formula C12H13NO4 B13918890 methyl 5,7-dimethoxy-1H-indole-2-carboxylate

methyl 5,7-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B13918890
M. Wt: 235.24 g/mol
InChI Key: ZCMLDSLEILXIFF-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of methyl 5,7-dimethoxy-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

    Medicine: Research into its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 5,7-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy groups at positions 5 and 7.

    Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: Similar but with methoxy groups at positions 5 and 6 instead of 5 and 7.

    Indole-2-carboxylic acid: The parent compound without the ester or methoxy groups.

The presence of methoxy groups in this compound may enhance its biological activity and chemical reactivity, making it unique among similar compounds.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 5,7-dimethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO4/c1-15-8-4-7-5-9(12(14)17-3)13-11(7)10(6-8)16-2/h4-6,13H,1-3H3

InChI Key

ZCMLDSLEILXIFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)OC

Origin of Product

United States

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